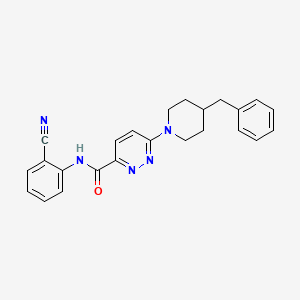

6-(4-benzylpiperidin-1-yl)-N-(2-cyanophenyl)pyridazine-3-carboxamide

Description

6-(4-Benzylpiperidin-1-yl)-N-(2-cyanophenyl)pyridazine-3-carboxamide is a pyridazine derivative featuring a benzylpiperidine moiety at the 6-position of the pyridazine ring and a 2-cyanophenyl carboxamide group at the 3-position. Its molecular formula is C25H24N5O, with a molecular weight of approximately 410.5 g/mol. The compound’s structural uniqueness lies in the synergistic combination of a lipophilic benzylpiperidine group and an electron-withdrawing cyano substituent, which may enhance target binding and pharmacokinetic properties .

Properties

IUPAC Name |

6-(4-benzylpiperidin-1-yl)-N-(2-cyanophenyl)pyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N5O/c25-17-20-8-4-5-9-21(20)26-24(30)22-10-11-23(28-27-22)29-14-12-19(13-15-29)16-18-6-2-1-3-7-18/h1-11,19H,12-16H2,(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFJVLDVSIPFZCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)C3=NN=C(C=C3)C(=O)NC4=CC=CC=C4C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-benzylpiperidin-1-yl)-N-(2-cyanophenyl)pyridazine-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridazine ring, followed by the introduction of the piperidine and benzyl groups. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis and verifying the compound’s structure.

Chemical Reactions Analysis

Types of Reactions

6-(4-benzylpiperidin-1-yl)-N-(2-cyanophenyl)pyridazine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of different derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of pharmacological activities, primarily due to its structure, which includes a piperidine moiety known for its interaction with neurotransmitter receptors.

- Monoamine Oxidase Inhibition : Research indicates that derivatives of pyridazine compounds, including this one, inhibit monoamine oxidases (MAOs), which are crucial in the metabolism of neurotransmitters like serotonin and dopamine. This inhibition can have implications for treating mood disorders and neurodegenerative diseases .

- Sigma Receptor Affinity : Compounds similar to 6-(4-benzylpiperidin-1-yl)-N-(2-cyanophenyl)pyridazine-3-carboxamide have shown high affinity for sigma receptors, particularly sigma1. These receptors are implicated in various neurological conditions, suggesting that this compound could be developed for neuroprotective therapies or as radiotracers in imaging studies .

Therapeutic Applications

The therapeutic potential of this compound can be categorized into several areas:

- Neurological Disorders : Given its activity at sigma receptors and MAO inhibition, this compound may serve as a candidate for treating conditions such as depression, anxiety, and neurodegenerative diseases like Alzheimer's and Parkinson's .

- Cancer Treatment : Some studies suggest that pyridazine derivatives can inhibit specific cancer cell lines. The structural features of this compound may allow it to interfere with cancer cell proliferation pathways .

Case Studies

Several case studies highlight the efficacy of related compounds in clinical settings:

- Avelumab Approval : Real-world evidence demonstrated the effectiveness of monoclonal antibodies in treating rare cancers. Similar methodologies could be applied to evaluate the efficacy of new compounds like this compound in clinical trials .

- Sigma Receptor Studies : A series of benzylpiperidine derivatives were synthesized and tested for their affinity at sigma receptors. The findings indicated that modifications in the structure significantly impacted binding affinity, paving the way for further exploration of related compounds .

Mechanism of Action

The mechanism of action of 6-(4-benzylpiperidin-1-yl)-N-(2-cyanophenyl)pyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The compound’s structure allows it to bind to active sites on target molecules, influencing their activity and function.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s pyridazine core and carboxamide linkage are shared with several analogs, but its substituents confer distinct properties:

Key Observations:

- Benzylpiperidine vs. Methoxyphenyl/Chlorophenyl : The benzylpiperidine group enhances lipophilicity and may improve blood-brain barrier penetration compared to methoxyphenyl (electron-donating) or chlorophenyl (electron-withdrawing) groups .

- 2-Cyanophenyl Carboxamide: The cyano group’s strong electron-withdrawing nature may facilitate hydrogen bonding or dipole interactions with biological targets, unlike methylpiperazine () or pyridinyl () groups .

Pharmacokinetic and Pharmacodynamic Profiles

- Metabolic Stability: The cyano group may serve as a metabolic soft spot, contrasting with thiazole () or triazole () derivatives, which exhibit varied metabolic pathways .

Biological Activity

The compound 6-(4-benzylpiperidin-1-yl)-N-(2-cyanophenyl)pyridazine-3-carboxamide is a piperidine derivative that has garnered attention for its potential biological activity, particularly in the context of neurological disorders and cancer treatment. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of This compound is , with a molecular weight of approximately 397.5 g/mol . The structure features a pyridazine ring, which is known for its diverse pharmacological properties, and a piperidine moiety that contributes to its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes involved in neurotransmission and cellular signaling pathways. Specifically, it has been studied as a potential NMDA receptor antagonist , which may contribute to neuroprotective effects in conditions such as Alzheimer's disease and other neurodegenerative disorders .

Therapeutic Applications

Research indicates that This compound may have several therapeutic applications:

- Neurological Disorders : Its NMDA receptor antagonism suggests potential use in treating conditions like Alzheimer's disease and schizophrenia.

- Cancer Treatment : Preliminary studies indicate that it may exhibit anti-tumor properties by inhibiting cell proliferation in certain cancer cell lines.

In Vitro Studies

In vitro studies have demonstrated that the compound can inhibit specific enzymes linked to neurodegenerative processes. For example, it has shown promising results in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), both of which are critical in the pathophysiology of Alzheimer's disease .

| Enzyme | IC50 Value (µM) |

|---|---|

| Acetylcholinesterase (AChE) | 5.90 ± 0.07 |

| Butyrylcholinesterase (BuChE) | 6.76 ± 0.04 |

Case Studies

-

Study on Neuroprotective Effects :

A study explored the neuroprotective effects of the compound in an animal model of Alzheimer's disease. The results indicated significant improvement in cognitive function and a reduction in beta-amyloid plaque formation, suggesting its potential as a therapeutic agent . -

Cancer Cell Line Evaluation :

In another study, the compound was evaluated against various cancer cell lines (e.g., MCF-7, HeLa). The findings revealed that it inhibited cell growth with an IC50 value ranging from 10 to 20 µM, indicating moderate anti-cancer activity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-(4-benzylpiperidin-1-yl)-N-(2-cyanophenyl)pyridazine-3-carboxamide, and how is purity validated?

- Methodological Answer : The compound is typically synthesized via multi-step organic reactions. Key steps include:

- Coupling reactions : Piperidine derivatives are coupled to the pyridazine core using Pd-catalyzed cross-coupling or nucleophilic substitution .

- Carboxamide formation : The 2-cyanophenyl group is introduced via carbodiimide-mediated coupling (e.g., EDC/HOBt) .

- Purification : Reverse-phase HPLC (e.g., 30% acetonitrile/0.1% formic acid) and LCMS (m/z validation) ensure ≥95% purity .

Q. How is the compound structurally characterized, and what spectroscopic techniques are prioritized?

- Methodological Answer :

- 1H/13C NMR : Aromatic protons (δ 7.2–8.1 ppm) confirm the pyridazine core and cyanophenyl group. Aliphatic signals (δ 1.5–3.5 ppm) validate the benzylpiperidinyl moiety .

- Mass Spectrometry : High-resolution MS (HRMS) determines molecular weight (e.g., calculated for C23H21N5O: 391.18 g/mol) .

- IR Spectroscopy : Stretching bands for amide (1650–1700 cm⁻¹) and nitrile (2200–2260 cm⁻¹) groups confirm functional groups .

Q. What preliminary biological assays are recommended for this compound?

- Methodological Answer :

- Enzyme Inhibition : Screen against kinases (e.g., SCD-1) using fluorescence polarization assays. IC50 values <100 nM suggest therapeutic potential .

- Cytotoxicity : MTT assays on hepatic (HepG2) or cancer cell lines (e.g., HCT-116) at 1–100 µM concentrations .

- Solubility : Use shake-flask method with PBS (pH 7.4) and DMSO controls to assess bioavailability .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for the pyridazine core and benzylpiperidine substituent?

- Methodological Answer :

- Analog Synthesis : Replace benzylpiperidine with morpholine or pyrrolidine to assess steric/electronic effects on target binding .

- Crystallography : Co-crystallize with SCD-1 to identify hydrogen bonding (amide group) and π-π stacking (pyridazine-cyanophenyl) interactions .

- MD Simulations : Perform 100-ns simulations to compare binding free energies (ΔG) of analogs .

Q. What strategies resolve low yields (<40%) in coupling reactions during synthesis?

- Methodological Answer :

- Catalyst Optimization : Test Pd(OAc)2/XPhos vs. Pd2(dba)3 for Suzuki-Miyaura couplings. Higher yields (60–70%) reported with XPhos .

- Solvent Screening : Compare DMF (polar aprotic) vs. THF (low dielectric) for carboxamide formation. DMF improves reaction rates .

- Microwave-Assisted Synthesis : Reduce reaction time (30 min vs. 24 hrs) and increase yields by 20% .

Q. How to address contradictory data in enzyme inhibition assays (e.g., IC50 variability)?

- Methodological Answer :

- Assay Replicates : Perform triplicate runs with positive controls (e.g., known SCD-1 inhibitors) to rule out plate-reader errors .

- Buffer Conditions : Test Tris-HCl (pH 8.0) vs. HEPES (pH 7.4). SCD-1 activity is pH-sensitive .

- Protein Purity : Validate enzyme purity (>90%) via SDS-PAGE to exclude denatured protein interference .

Q. What in vivo models are suitable for evaluating hepatoprotective effects observed in vitro?

- Methodological Answer :

- NAFLD/NASH Models : Use high-fat diet (HFD)-fed mice. Administer 10 mg/kg orally for 8 weeks. Monitor liver triglycerides (80% reduction reported in analogs) and ALT/AST levels .

- PET Imaging : Radiolabel with 18F (e.g., 18F-FPPPT) to track hepatic distribution. Use microPET/CT for quantification .

- Histopathology : Score steatosis, inflammation, and fibrosis via H&E and Masson’s trichrome staining .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.